1-bromo-4-(propoxymethyl)benzene
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Overview
Description
1-bromo-4-(propoxymethyl)benzene is an organic compound that belongs to the class of ethers It is characterized by the presence of a bromine atom attached to the benzyl alcohol moiety, which is further linked to a propyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-(propoxymethyl)benzene can be achieved through the Williamson ether synthesis. This method involves the reaction of 4-bromobenzyl alcohol with n-propyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction proceeds via an S_N2 mechanism, where the alkoxide ion generated from the alcohol attacks the alkyl halide, resulting in the formation of the ether bond .
Industrial Production Methods
Industrial production of ethers, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts and alternative energy sources such as microwave irradiation can further improve the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-(propoxymethyl)benzene can undergo various chemical reactions, including:
Substitution: The bromine atom in the benzyl alcohol moiety can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH_4).
Common Reagents and Conditions
Oxidation: Polyvinylpolypyrrolidone-supported hydrogen peroxide, silica sulfuric acid, ammonium bromide.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4).
Major Products Formed
Oxidation: 4-Bromobenzaldehyde.
Substitution: Various substituted benzyl ethers.
Reduction: Corresponding alcohols or hydrocarbons.
Scientific Research Applications
1-bromo-4-(propoxymethyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-bromo-4-(propoxymethyl)benzene involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the ether linkage can be cleaved under acidic or basic conditions, leading to the formation of the corresponding alcohols and hydrocarbons .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl alcohol: Similar structure but lacks the propyl ether group.
4-Chlorobenzyl alcohol: Similar structure with a chlorine atom instead of bromine.
2-Bromobenzyl alcohol: Bromine atom is positioned at the ortho position instead of the para position.
4-Bromophenethyl alcohol: Contains an ethyl group instead of a propyl group.
Uniqueness
1-bromo-4-(propoxymethyl)benzene is unique due to the presence of both the bromine atom and the propyl ether group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-bromo-4-(propoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFROLRVUHEMEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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